molecular formula C10H12O2S B7893422 3-(Propylthio)benzoic acid

3-(Propylthio)benzoic acid

Cat. No.: B7893422
M. Wt: 196.27 g/mol
InChI Key: NUFZVXSIPGKAGB-UHFFFAOYSA-N
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Description

3-(Propylthio)benzoic acid is a benzoic acid derivative featuring a propylthio (-S-CH₂CH₂CH₃) substituent at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 212.27 g/mol (calculated from constituent atomic masses). The compound is synthesized via thioetherification reactions, such as photoredox/nickel dual catalysis, achieving a yield of 87% under optimized conditions .

Properties

IUPAC Name

3-propylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFZVXSIPGKAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and General Protocol

The nucleophilic substitution of activated aryl halides with propylthiols represents the most direct route to 3-(propylthio)benzoic acid. Adapted from methodologies for analogous thioether syntheses, this approach utilizes 3-halobenzoic acid derivatives (X = Cl, Br) reacting with sodium propylthiolate in aprotic solvents:

Reaction equation :
3-XC6H4COOH+NaSPr3-(SPr)C6H4COOH+NaX\text{3-XC}_6\text{H}_4\text{COOH} + \text{NaSPr} \rightarrow \text{3-(SPr)C}_6\text{H}_4\text{COOH} + \text{NaX}

Optimized Conditions (Table 1)

ParameterOptimal ValueEffect on Yield
SolventTrimethylbenzene93% yield
Temperature150–155°C<5% decomposition
CatalystTetrabutylammonium chloride15% rate increase
BaseNaOH (1.15 eq)Complete deprotonation
Propylthiolate ratio1.5:1 (halide:thiol)Minimizes disulfide

Key advantages include solvent recyclability (trimethylbenzene recovery >95%) and aqueous phase reusability, reducing waste generation by 62% compared to DMSO-based systems. Industrial implementations employ continuous distillation to remove HX byproducts, driving equilibrium toward product formation.

Ullmann-Type Coupling

Copper-Catalyzed Thioetherification

Ullmann condensation facilitates coupling between 3-mercaptobenzoic acid and propyl halides under catalytic Cu(I)/ligand systems:

Representative procedure :

  • Charge 3-mercaptobenzoic acid (1.0 eq), 1-bromopropane (1.2 eq), CuI (5 mol%), 1,10-phenanthroline (10 mol%) in DMF

  • Heat at 110°C under N₂ for 12 h

  • Quench with NH₄Cl, extract with EtOAc, precipitate product via acidification

Ligand Screening Data (Table 2)

LigandYield (%)Purity (HPLC)
1,10-Phenanthroline7898.2
L-Proline6595.1
DMEDA7197.8
None4289.3

Phenanthroline ligands enhance catalytic turnover by stabilizing Cu(I) intermediates, while proline-modified systems enable asymmetric induction in chiral analogs. Microwave-assisted protocols reduce reaction times to 2 h with comparable yields.

Diazonium Salt Functionalization

Radical Thioalkylation

Diazotization of 3-aminobenzoic acid followed by radical trapping with propyl disulfide provides an alternative pathway:

Stepwise mechanism :

  • Diazotization:
    3-NH2C6H4COOHNaNO2/HCl3-N2+C6H4COOH\text{3-NH}_2\text{C}_6\text{H}_4\text{COOH} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{3-N}_2^+\text{C}_6\text{H}_4\text{COOH}

  • Radical initiation (Fe²⁺):
    N2+C6H4COOH+N2\text{N}_2^+ \rightarrow \text{C}_6\text{H}_4\text{COOH}^\bullet + \text{N}_2

  • Disulfide cleavage:
    (PrS)22PrS(\text{PrS})_2 \rightarrow 2 \text{PrS}^\bullet

  • Coupling:
    C6H4COOH+PrS3-(SPr)C6H4COOH\text{C}_6\text{H}_4\text{COOH}^\bullet + \text{PrS}^\bullet \rightarrow \text{3-(SPr)C}_6\text{H}_4\text{COOH}

Comparative Analysis (Table 3)

ConditionConventionalPhotoredox
Time8 h1 h
Yield68%73%
Byproducts12%5%
Scale-up feasibilityLimitedHigh (flow reactors)

Recent advances employ Ru(bpy)₃²⁺ photocatalysts under blue LED irradiation, achieving 73% yield with enhanced regioselectivity.

Industrial-Scale Considerations

Solvent Recovery Systems

Trimethylbenzene-based processes demonstrate superior sustainability:

  • 98% solvent recovery via fractional distillation

  • Aqueous phase recycling enables NaCl recovery (89% efficiency)

  • 34% reduction in E-factor compared to DMSO methods

Continuous-Flow Optimization

Microreactor systems enhance heat/mass transfer:

  • Residence time: 45 min vs. 8 h (batch)

  • Productivity: 1.2 kg/h/m³ reactor volume

  • Purity: 99.1% by inline HPLC monitoring

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxyl group undergoes typical acid-catalyzed nucleophilic acyl substitutions and reductions:

Esterification

Reaction with alcohols (e.g., 1-propanol) in the presence of H₂SO₄ yields esters like 3-(propylthio)benzoic acid propyl ester (C₁₃H₁₈O₂S)1.

ReagentProductConditions
1-Propanol + H₂SO₄Propyl esterReflux, 2–4 hrs

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or PCl₅ produces 3-(propylthio)benzoyl chloride , a reactive intermediate for synthesizing amides or anhydrides23.

Reduction to Alcohol

Reduction with BH₃/THF selectively converts the carboxyl group to 3-(propylthio)benzyl alcohol , avoiding interference with the thioether group3.

Aromatic Ring Reactivity

The propylthio group (-SPr) is electron-donating, directing electrophiles to ortho/para positions, while the -COOH group is electron-withdrawing and meta-directing.

Nitration

In mixed acid (HNO₃/H₂SO₄), nitration occurs predominantly para to the -SPr group (position 6) due to its stronger activating effect24.

ReagentMajor ProductYield
HNO₃/H₂SO₄6-Nitro-3-(propylthio)benzoic acid~65%*

*Theoretical yield based on analogous benzoic acid derivatives2.

Sulfonation

Fuming H₂SO₄ introduces a sulfonic acid group meta to -COOH (position 5), forming 5-sulfo-3-(propylthio)benzoic acid 2.

Oxidation of the Propylthio Group

The thioether undergoes stepwise oxidation:

ReagentProductOxidation State
H₂O₂ (30%)3-(Propylsulfinyl)benzoic acidSulfoxide (+2)
KMnO₄/H⁺3-(Propylsulfonyl)benzoic acidSulfone (+4)

Cyclocondensation Reactions

Reaction with o-aminothiophenol in polyphosphoric acid (PPA) forms 2-(3-propylthiophenyl)benzothiazole , a heterocyclic scaffold5.

ConditionsProductCatalyst
PPA, 150°C, 12hBenzothiazole derivativePPA

Decarboxylation

Heating with Cu/quinoline removes CO₂, yielding 3-(propylthio)toluene 2.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Recent studies have indicated that derivatives of benzoic acid, including 3-(propylthio)benzoic acid, exhibit significant anticancer properties. The compound has been shown to interact with anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are crucial targets in cancer therapy. Research demonstrated that this compound binds to the BH3-binding groove of these proteins, mimicking pro-apoptotic signals and promoting apoptosis in cancer cells .

Case Study:
In a study published in Nature, researchers synthesized a series of benzoic acid derivatives, including this compound, to evaluate their binding affinity to Mcl-1. The findings revealed that this compound significantly perturbed the chemical shifts in the NMR spectra of Mcl-1, indicating a strong interaction .

2. Synthesis of Novel Compounds:
The compound is utilized as a precursor in the synthesis of various biologically active molecules. It can undergo nucleophilic aromatic substitutions to form more complex structures with enhanced biological activity.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Nucleophilic Aromatic SubstitutionThis compound4-Iodo-3,5-bis(propylthio)benzoic acid38
ReductionAzo derivativeAmino acid derivative17

Materials Science Applications

1. Polymer Chemistry:
this compound has been explored as an additive in polymer formulations. Its thiol group can participate in thiol-ene reactions, leading to the development of new materials with improved mechanical properties and thermal stability.

Case Study:
A study investigated the incorporation of this compound into polyurethanes. The modified polymers exhibited enhanced toughness and resistance to thermal degradation compared to traditional formulations .

Environmental Applications

1. Biodegradation Studies:
Research has also focused on the environmental impact and biodegradability of compounds containing propylthio groups. This compound is being studied for its potential as a biodegradable surfactant or emulsifier in environmental remediation processes.

Data Table: Biodegradation Rates

CompoundInitial Concentration (mg/L)Biodegradation Rate (%) after 30 days
This compound10085
Conventional surfactant10040

Mechanism of Action

The mechanism of action of 3-(Propylthio)benzoic acid involves its interaction with specific molecular targets. For instance, the propylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituent Solubility Key Applications
This compound C₁₀H₁₂O₂S 212.27 meta-propylthio Ethanol, DMSO Catalysis, Drug design
4-(Propylthio)benzoic acid C₁₀H₁₂O₂S 212.27 para-propylthio Not reported Catalysis
3-Propylbenzoic acid C₁₀H₁₂O₂ 164.20 meta-propyl Organic solvents Material science
3-(Dimethylsulfamoyl)benzoic acid C₉H₁₁NO₄S 229.25 meta-sulfamoyl Water Enzyme inhibition

Biological Activity

3-(Propylthio)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a propylthio group attached to a benzoic acid moiety, which influences its solubility and reactivity. The general structure can be represented as follows:

C9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study assessed its effectiveness against bacteria such as Staphylococcus aureus and fungi, revealing significant inhibition at certain concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms fully .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

Cell LineIC50 (µM)
MCF-715.0
HepG220.5

These findings suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzoic acid derivatives, including this compound, highlighted its effectiveness against resistant strains of bacteria. The results showed that this compound could serve as a lead for developing new antimicrobial agents in an era of increasing antibiotic resistance .

Case Study 2: Cancer Cell Line Studies

In a comparative study assessing the cytotoxic effects of several benzoic acid derivatives on cancer cell lines, this compound was found to be one of the most potent compounds tested. The study emphasized its potential as an adjunct therapy in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Propylthio)benzoic acid derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, 3-iodobenzoic acid can react with a propylthio-containing boronic acid derivative in the presence of PdCl₂ and NaOH to form the target compound. Key variables include catalyst loading (e.g., 1-5 mol% Pd), solvent system (aqueous/organic biphasic), and temperature (60-100°C). Yields typically range from 60-85% depending on steric and electronic effects of substituents .

Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatography (HPLC) be optimized to characterize this compound derivatives?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.2-8.5 ppm) and propylthio chain signals (δ 1.2-3.0 ppm). ¹³C NMR confirms carboxylate (δ ~170 ppm) and sulfur-linked carbons.
  • HPLC : A C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30) achieves baseline separation. Retention times vary with substitution patterns; validate methods using spiked recovery rates (98-103%) and RSD <1.2% for reproducibility .
  • IR : Carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functionality .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of volatile byproducts.
  • Separate waste streams for sulfur-containing compounds and coordinate disposal with certified waste management services to prevent environmental contamination.
  • PPE: Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .

Advanced Research Questions

Q. How can contradictory data from HPLC and mass spectrometry (MS) analyses be resolved for this compound derivatives?

  • Methodological Answer :

  • Scenario : Discrepancies in purity assessments (e.g., HPLC shows 98% purity, but MS detects impurities).
  • Resolution :

Perform LC-MS to correlate retention times with molecular ions.

Use high-resolution MS (HRMS) to identify isobaric interferences or degradation products (e.g., oxidation of the thioether to sulfoxide).

Optimize HPLC gradients to resolve co-eluting species. Validate with spiked standards .

Q. What strategies improve regioselectivity in the synthesis of polysubstituted this compound analogs?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., -OMe, -COOR) to control substitution patterns.
  • Protection-deprotection : Temporarily block the carboxylic acid group during thioether formation to avoid side reactions.
  • Computational modeling : DFT calculations predict favorable transition states for substituent placement, reducing trial-and-error synthesis .

Q. How can solvent effects and pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability assay : Monitor degradation via UV-Vis (λ ~260 nm) under varying pH (2-10) and temperatures (25-60°C).
  • Findings :
  • Acidic conditions (pH <4) : Hydrolysis of the thioether linkage dominates.
  • Alkaline conditions (pH >8) : Carboxylic acid deprotonation increases solubility but accelerates oxidation.
  • Mitigation : Use buffered solutions (pH 6-7) and antioxidants (e.g., BHT) for long-term storage .

Q. What mechanistic insights explain the catalytic efficiency of palladium in cross-coupling reactions for this compound synthesis?

  • Methodological Answer :

  • Oxidative addition : Pd⁰ inserts into the C-I bond of 3-iodobenzoic acid, forming a Pd(II) intermediate.
  • Transmetalation : The propylthio-boronic acid transfers its substituent to Pd(II).
  • Reductive elimination : Pd(II) reverts to Pd⁰, releasing the coupled product.
  • Optimization : Electron-deficient ligands (e.g., PPh₃) enhance Pd stability, while microwave irradiation reduces reaction times .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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